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Abstract
MC180295 is a novel, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9

(CDK9), a key regulator of transcription. By targeting the CDK9/cyclin T1 complex, MC180295
has demonstrated significant anti-tumor activity in preclinical models, both in vitro and in vivo.

[1][2] This technical guide provides a comprehensive overview of the chemical structure,

mechanism of action, and experimental data related to MC180295, offering valuable insights

for researchers in oncology and drug development.

Chemical Structure and Properties
MC180295 is a diaminothiazole-based compound.[3] It is a racemic mixture composed of two

enantiomers: MC180379 and MC180380.[2][4] The more potent of the two enantiomers in a

live-cell epigenetic assay is MC180380.[2][4]

Chemical Structure of MC180295:

Caption: Chemical structure of MC180295.

Mechanism of Action
MC180295 is an ATP-competitive inhibitor that potently and selectively targets the CDK9-Cyclin

T1 complex.[1][5] CDK9 is a crucial component of the Positive Transcription Elongation Factor
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b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), as

well as negative elongation factors, to promote transcriptional elongation.[2]

Inhibition of CDK9 by MC180295 leads to the dephosphorylation of the SWI/SNF chromatin

remodeler BRG1, which in turn reactivates epigenetically silenced genes in cancer cells.[4]

This epigenetic modulation can induce an interferon response and sensitize cancer cells to

immunotherapy.[2]
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Caption: MC180295 mechanism of action.

Quantitative Data
MC180295 exhibits high potency and selectivity for CDK9 over other cyclin-dependent kinases.
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Target IC50 (nM) Selectivity vs. CDK9

CDK9/Cyclin T1 5 -

CDK1/Cyclin B 138 27.6-fold

CDK2/Cyclin A 233 46.6-fold

CDK2/Cyclin E 367 73.4-fold

CDK4/Cyclin D1 112 22.4-fold

CDK5/p25 186 37.2-fold

CDK6/Cyclin D3 712 142.4-fold

CDK7/Cyclin H 555 111-fold

GSK-3α/β Inhibits Not quantified

Data sourced from

MedchemExpress.[1]

MC180295 has demonstrated broad anti-proliferative activity across a panel of cancer cell

lines, with a median IC50 of 171 nM in 46 cell lines.[2][4] It shows particular potency against

Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[2][4]

Experimental Protocols
In Vitro Cell Proliferation Assay
A detailed protocol for assessing the anti-proliferative effects of MC180295.
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In Vitro Cell Proliferation Assay Workflow
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Caption: Workflow for in vitro cell proliferation assay.

Methodology:

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of MC180295 or vehicle control.

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g.,

CellTiter-Glo®).
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Data Analysis: Luminescence is measured using a plate reader, and the data is used to

calculate the half-maximal inhibitory concentration (IC50) values.

In Vivo Xenograft Mouse Model
A representative protocol for evaluating the in vivo anti-tumor efficacy of MC180295.
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Caption: Workflow for in vivo xenograft studies.

Methodology:

Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used.[2][6]

Tumor Cell Implantation: Human cancer cells, such as MV4-11 (AML) or SW48 (colon

cancer), are implanted subcutaneously.[2]
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Tumor Growth and Randomization: Tumors are allowed to grow to a specified size before the

mice are randomized into treatment and control groups.[6]

Drug Administration: MC180295 is administered via a suitable route, such as intraperitoneal

(i.p.) injection, at a predetermined dose and schedule (e.g., 20 mg/kg, every other day).[2]

Monitoring: Tumor volume and the body weight of the animals are measured regularly to

assess efficacy and toxicity.[6]

Endpoint Analysis: At the conclusion of the study, tumors and other tissues can be collected

for further analysis, such as pharmacodynamic and biomarker studies.

Key Findings and Future Directions
High Potency and Selectivity: MC180295 is a nanomolar inhibitor of CDK9 with excellent

selectivity over other CDKs.[1]

Broad Anti-Cancer Activity: It demonstrates efficacy against a wide range of cancer cell lines,

particularly those of hematological origin.[2][4]

Epigenetic Modulation: MC180295's ability to reactivate silenced genes presents a novel

therapeutic strategy.[4]

Synergistic Potential: Studies have shown that MC180295 acts synergistically with other

anti-cancer agents, such as the DNA methyltransferase inhibitor decitabine.[2][4]

Immune Modulation: The anti-tumor effects of MC180295 are partially dependent on CD8+ T

cells, suggesting an immunomodulatory role.[2][4]

The promising preclinical data for MC180295, particularly its more potent enantiomer

MC180380, warrant further investigation and position it as a strong candidate for clinical

development in the treatment of various cancers.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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